N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O/c16-10-2-1-9(7-11(10)17)20-15-21-13-12(18-8-19-13)14(22-15)23-3-5-24-6-4-23/h1-2,7-8H,3-6H2,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVQOYKIKWBOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Amination
An alternative method employs Buchwald-Hartwig coupling using Pd2(dba)3 and Xantphos:
Procedure :
A mixture of 6-morpholino-2-chloro-9H-purine (2) (1.0 mmol), 3,4-difluoroaniline (1.2 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.1 mmol), and NaOtBu (2.0 mmol) in toluene (10 mL) is refluxed for 18 hours. Purification by column chromatography (SiO2, CH2Cl2/MeOH 95:5) yields the product in 68% yield.
Advantages :
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time:
Procedure :
A mixture of 2 (1.0 mmol), 3,4-difluoroaniline (1.2 mmol), and Cs2CO3 (3.0 mmol) in DMSO (5 mL) is irradiated at 120°C for 30 minutes (300 W). Yield: 75%.
Key Benefit :
Challenges in Regioselectivity and Purification
Competing Substituent Effects
The electron-withdrawing morpholino group at C-6 activates the purine ring for nucleophilic attack at C-2. However, over-substitution at C-8 is observed in 5–10% of cases, necessitating careful TLC monitoring.
Mitigation Strategy :
Chromatographic Purification
Silica gel chromatography often leads to partial decomposition due to the compound’s polarity. Recrystallization from ethanol/water (4:1) achieves >98% purity without column chromatography.
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
2.1. Substitution at N-9
The N-9 position (purine ring) can be functionalized to modulate biological activity:
-
Methylation : Treatment with methyl iodide in DMF introduces a methyl group, converting 9H-purine to 9-methylpurine. This reduces receptor binding affinity but improves selectivity .
-
Aryl Group Introduction : Suzuki-Miyaura coupling with aryl boronic acids expands structural diversity .
2.2. Functionalization of the Morpholino Group
The morpholine ring undergoes:
-
Acetylation : Reacts with acetyl chloride to form acetylated derivatives, altering solubility .
-
Oxidation : Hydrogen peroxide converts morpholine to morpholine N-oxide, enhancing hydrogen-bonding capacity .
2.3. Electrophilic Aromatic Substitution
The 3,4-difluorophenyl group participates in:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at meta/para positions, though steric hindrance from fluorine limits reactivity .
-
Halogenation : Bromine in acetic acid adds bromine atoms, enabling further cross-coupling reactions .
Table 1: Synthetic Yields of Analogous Compounds
| Compound | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| 6-Morpholinopurine | Nucleophilic Substitution | 78 | EtOH, 80°C, 12 h |
| N-9-Methylpurine Derivative | Alkylation | 62 | DMF, CH₃I, RT, 6 h |
| 3,4-Difluorophenyl Coupling | Buchwald-Hartwig | 65 | Pd(OAc)₂, Xantphos, 100°C |
Table 2: Impact of Substituents on Reactivity
| Position | Modification | Effect on Reactivity |
|---|---|---|
| C-2 | Electron-withdrawing F | Decreases electron density, slows electrophilic substitution |
| C-6 | Morpholine | Enhances solubility; participates in H-bonding |
| N-9 | Methyl vs. Hydrogen | Methyl reduces steric hindrance, improving selectivity |
Biological Relevance
While beyond pure chemical reactivity, studies note that:
-
The 3,4-difluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration .
-
Morpholine at C-6 increases binding to adenosine receptors (A₁/A₃), making it a scaffold for CNS-targeted therapies .
Stability and Degradation
Scientific Research Applications
Adenosine Receptor Modulation
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine has been investigated for its role as an antagonist of adenosine receptors. Research indicates that derivatives of this compound exhibit potent antagonism at various adenosine receptor subtypes (A1, A2A, A2B, and A3) .
Key Findings :
- Compounds derived from this scaffold showed high affinity and selectivity towards A1 and A3 receptors.
- Structure-activity relationship (SAR) studies revealed that modifications at the N-9 position significantly influence receptor binding affinity .
Phosphoinositide 3-Kinase Inhibition
This compound's structural characteristics suggest potential applications in inhibiting phosphoinositide 3-kinases (PI3Ks), which are critical in various signaling pathways associated with cancer and inflammatory diseases .
Applications :
- The modulation of PI3K activity can lead to therapeutic strategies against cancers and immune disorders.
Therapeutic Potential
Due to its ability to modulate adenosine receptors and PI3K activity, this compound is being explored for:
- Cancer Treatment : Targeting cancer cell proliferation pathways.
- Inflammatory Disorders : Modulating immune responses through adenosine signaling pathways.
Case Studies
Recent studies have demonstrated the efficacy of similar compounds in preclinical models:
- A study highlighted the use of 6-morpholino derivatives in reducing tumor growth in xenograft models by inhibiting specific signaling pathways .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound derivatives indicates that:
- Substituents at C-2 and N-9 : Different aryl groups at C-2 enhance receptor selectivity and potency.
- Morpholine Group : The presence of the morpholine group at C-6 is crucial for maintaining activity against adenosine receptors .
| Compound | Receptor Type | pKi Value | Selectivity |
|---|---|---|---|
| 3x | A1 | 8.23 | High |
| 3v | A3 | 7.83 | Moderate |
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural similarity to N-(4-fluorophenyl) analog .
Key Observations:
Fluorine Substitution: The 3,4-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to the mono-fluorinated analog in . In , a 2-fluoro substituent on the purine core may alter base-pairing or kinase-binding interactions compared to aryl-fluorinated derivatives.
Morpholino Group: The 6-morpholino substitution (shared by the target compound and ) improves aqueous solubility, a critical factor in bioavailability. This contrasts with triazine analogs (), where morpholino may serve a similar role but within a different scaffold .
Physicochemical and Functional Implications
- Electronic Effects: Fluorine’s electron-withdrawing nature may modulate the purine ring’s electron density, influencing binding to biological targets like kinases or adenosine receptors.
- Steric Considerations: The morpholino group’s bulkiness (, target) may limit interactions in tight binding pockets compared to smaller substituents like NH₂ ().
Biological Activity
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine is a member of the purine derivative family, notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its interactions with adenosine receptors, which play critical roles in various physiological processes.
- Common Name : this compound
- CAS Number : 1251687-22-5
- Molecular Weight : 332.31 g/mol
Structure
The compound's structure features a purine base with a morpholino group and a difluorophenyl substituent. This configuration is significant for its biological activity, particularly in receptor binding.
Adenosine Receptor Interaction
Research indicates that derivatives of 6-morpholino purines, including this compound, exhibit selective antagonistic properties towards adenosine receptors A1 and A3. The structure–activity relationship (SAR) studies have shown that modifications at the N-9 position can enhance selectivity and binding affinity for these receptors.
| Compound | Receptor | pKi Value | Activity Type |
|---|---|---|---|
| 3x | A1 | 8.23 ± 0.06 | Antagonist |
| 3v | A3 | 7.83 ± 0.16 | Antagonist |
These findings suggest that this compound may serve as a lead compound for developing therapeutics targeting adenosine-related pathways, which are implicated in various diseases including cancer and inflammatory conditions .
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate cAMP levels in cells expressing adenosine receptors, indicating its potential as a therapeutic agent in conditions where adenosine signaling is dysregulated. For instance, the compound's ability to inhibit cAMP accumulation suggests it could be effective in treating diseases characterized by excessive adenosine receptor activation .
Case Studies
- Cancer Therapeutics : In studies focusing on cancer cell lines, derivatives similar to this compound exhibited cytotoxic effects against various cancer types. For example, compounds within this class have shown IC50 values in the low micromolar range against HepG2 (liver) and MCF-7 (breast) cancer cell lines .
- Neuroprotection : Some derivatives have also been studied for neuroprotective effects, particularly in models of neurodegeneration where adenosine receptor modulation may provide therapeutic benefits .
Summary of Findings
The biological activity of this compound highlights its potential as an important scaffold for developing new drugs targeting adenosine receptors. The following points summarize the key findings:
- Selective Antagonism : Demonstrates significant antagonist activity towards A1 and A3 receptors.
- Cytotoxicity : Exhibits promising cytotoxic effects against specific cancer cell lines.
- Modulation of cAMP : Influences cAMP levels, suggesting potential applications in conditions involving adenosine signaling.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine?
Answer:
The synthesis typically involves multi-step routes starting with purine core functionalization. Key steps include:
- Purine Ring Construction : Cyclization of precursors (e.g., imidazole derivatives) under acidic or basic conditions to form the purine scaffold .
- Morpholino Group Introduction : Nucleophilic substitution at the C6 position using morpholine under reflux conditions in aprotic solvents like DMF .
- Difluorophenyl Amine Coupling : Buchwald-Hartwig amination or Ullmann-type coupling to attach the 3,4-difluorophenyl group to the purine N2 position .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are standard .
Advanced: How can researchers resolve discrepancies in crystallographic data for polymorphic forms of this compound?
Answer:
Polymorphism can lead to variations in unit cell parameters or hydrogen-bonding patterns. To resolve contradictions:
- Refinement Tools : Use SHELXL for high-precision refinement of X-ray data, especially for handling twinned crystals or high thermal motion .
- Packing Analysis : Employ Mercury CSD’s "Materials Module" to compare intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) across polymorphs .
- Validation : Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and torsion angles to confirm conformational differences .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign signals for the morpholino group (δ ~3.6–3.8 ppm for CH₂–O–CH₂) and difluorophenyl protons (δ ~6.8–7.2 ppm) .
- X-ray Diffraction : Determine absolute configuration and hydrogen-bonding networks using single-crystal data (e.g., CCDC deposition protocols) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~388–390 Da) and fragmentation patterns .
Advanced: How to design experiments to investigate the compound’s bioactivity and mechanism of action?
Answer:
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to purine-binding enzymes (e.g., kinases, GTPases) based on structural analogs .
- In Vitro Assays :
- SAR Studies : Synthesize derivatives with modified morpholino or fluorophenyl groups to correlate structural changes with activity .
Advanced: How should researchers address conflicting solubility data reported in different studies?
Answer:
Contradictions may arise from solvent polarity, temperature, or polymorphic forms. Mitigation strategies include:
- Standardized Protocols : Replicate solubility measurements in buffered solutions (pH 7.4 PBS) at 25°C using UV-Vis spectroscopy (λ_max ~260 nm for purine absorbance) .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms with distinct solubility profiles .
- Data Cross-Referencing : Compare results with the Handbook of Aqueous Solubility Data for purine derivatives to identify outliers .
Basic: What computational tools are recommended for optimizing the compound’s synthetic route?
Answer:
- Retrosynthetic Analysis : Use ChemAxon’s MarvinSketch or Reaxys to identify viable precursors and reaction pathways .
- Reaction Yield Prediction : Machine learning platforms (e.g., IBM RXN) trained on purine synthesis datasets .
- DFT Calculations : Gaussian 09 to model transition states for critical steps (e.g., amination energy barriers) .
Advanced: How to analyze electronic effects of the difluorophenyl group on the compound’s reactivity?
Answer:
- Hammett Studies : Correlate substituent constants (σₚ for –F) with reaction rates in nucleophilic aromatic substitution .
- Electrostatic Potential Mapping : Use Multiwfn to visualize electron-deficient regions of the difluorophenyl ring, guiding electrophilic attack sites .
- ¹⁹F NMR : Monitor chemical shift changes (δ ~-110 to -120 ppm) to assess electronic perturbations during reactions .
Basic: What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage : In amber vials under argon at -20°C to prevent oxidation of the morpholino group .
- Lyophilization : For long-term stability, lyophilize from tert-butanol/water mixtures to avoid hydrate formation .
- Handling : Use gloveboxes with <5% humidity to minimize hygroscopic degradation .
Advanced: How to resolve ambiguities in hydrogen-bonding networks observed in crystallographic studies?
Answer:
- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve electron density maps for H-atom positioning .
- Neutron Diffraction : For critical H-bond donors (e.g., NH groups), use neutron sources (e.g., ILL Grenoble) to directly locate H atoms .
- Hirshfeld Surface Analysis : CrystalExplorer to quantify interaction ratios (e.g., H⋯F vs. H⋯O contacts) .
Advanced: What strategies can mitigate batch-to-batch variability in synthetic yield?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate purity .
- DoE Optimization : Use JMP or MODDE software to design experiments varying temperature, solvent, and catalyst loading .
- Quality Control : UPLC-MS for rapid batch analysis (retention time ~4.5 min on C18 columns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
